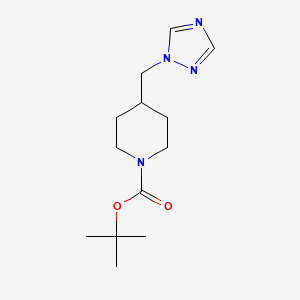
1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Biology: It is employed in bioconjugation reactions, facilitating the study of biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural stability and can interact with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Similar in structure but contains a benzimidazole moiety instead of a triazole.
tert-Butyl 4-(1H-1,2,3-triazol-4-yl)methyl)piperidine-1-carboxylate: Contains a different triazole isomer.
Uniqueness
tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the specific positioning of the triazole moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H22N4O2 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)8-17-10-14-9-15-17/h9-11H,4-8H2,1-3H3 |
Clave InChI |
FUVCDXUAJSGASO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)


![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)



